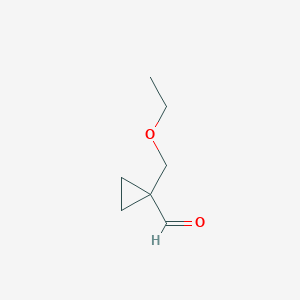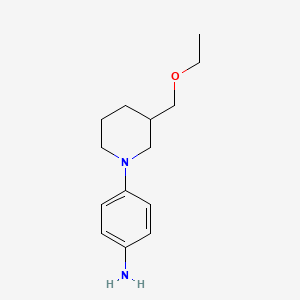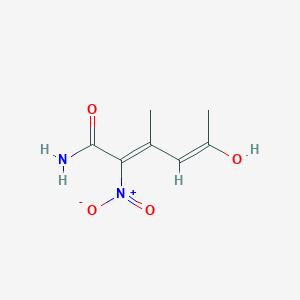
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
Descripción general
Descripción
The compound “(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide” belongs to a class of organic compounds known as alkylamides . Alkylamides are a group of bioactive compounds that can be obtained from natural sources such as the plant families of Aristolochiaceae, Asteraceae, Brassicaceae, Convolvulaceae, Euphorbiaceae, Menispermaceae, Piperaceae, Poaceae, Rutaceae, and Solanaceae .
Chemical Reactions Analysis
The E/Z stereocontrol in a C=C bond is a fundamental issue in olefin synthesis. Although the thermodynamically more stable E geometry is readily addressable by thermal Z to E geometric isomerization through equilibrium, it has remained difficult to undergo thermal geometric isomerization to the reverse E to Z direction in a selective manner, because it requires kinetic trapping of Z-isomer with injection of chemical energy .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, flash point, and solubility. For example, (2Z,4E)-2,4-Heptadiene has a molecular formula of C7H12, an average mass of 96.170 Da, a density of 0.7±0.1 g/cm3, a boiling point of 108.0±0.0 °C at 760 mmHg, and a vapor pressure of 30.9±0.1 mmHg at 25°C .
Aplicaciones Científicas De Investigación
3. Methods of Application or Experimental Procedures The researchers investigated the role of A02 in vitro (on cultured cells) and in vivo (on a murine model). They examined the effects of A02 on UVB-induced oxidative stress and DNA damage in NHKs, and on cell proliferation and differentiation in A431 cells . They also studied the effects of A02 on the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, the activation of EMT-related signal transduction pathways, and cells’ migratory capacity .
4. Results or Outcomes The researchers found that A02 had a protective effect against UVB-induced oxidative stress and DNA damage in NHKs. In A431 cells, A02 inhibited cell proliferation and increased the expression of differentiation markers. Moreover, A02 counteracted the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, the activation of EMT-related signal transduction pathways, and cells’ migratory capacity .
In this study, the researchers investigated the role of A02 in vitro (on cultured cells) and in vivo (on a murine model). They examined the effects of A02 on UVB-induced oxidative stress and DNA damage in normal human keratinocytes (NHKs), and on cell proliferation and differentiation in squamous cell carcinoma A431 cells . They also studied the effects of A02 on the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, the activation of EMT-related signal transduction pathways, and cells’ migratory capacity .
The researchers found that A02 had a protective effect against UVB-induced oxidative stress and DNA damage in NHKs. In A431 cells, A02 inhibited cell proliferation and increased the expression of differentiation markers. Moreover, A02 counteracted the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, the activation of EMT-related signal transduction pathways, and cells’ migratory capacity .
In this study, the researchers investigated the role of A02 in vitro (on cultured cells) and in vivo (on a murine model). They examined the effects of A02 on UVB-induced oxidative stress and DNA damage in normal human keratinocytes (NHKs), and on cell proliferation and differentiation in squamous cell carcinoma A431 cells . They also studied the effects of A02 on the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, the activation of EMT-related signal transduction pathways, and cells’ migratory capacity .
The researchers found that A02 had a protective effect against UVB-induced oxidative stress and DNA damage in NHKs. In A431 cells, A02 inhibited cell proliferation and increased the expression of differentiation markers. Moreover, A02 counteracted the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, the activation of EMT-related signal transduction pathways, and cells’ migratory capacity .
Direcciones Futuras
Future directions in the study of a compound often involve exploring its potential applications and improving its synthesis methods. For example, the activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid has been found to counteract the epithelial–mesenchymal transition process in skin carcinogenesis . This suggests that similar compounds could have potential applications in cancer treatment.
Propiedades
IUPAC Name |
(2Z,4E)-5-hydroxy-3-methyl-2-nitrohexa-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-4(3-5(2)10)6(7(8)11)9(12)13/h3,10H,1-2H3,(H2,8,11)/b5-3+,6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMGBDPASWKLMQ-UZNMPDEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=C(C(=O)N)[N+](=O)[O-])C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=C(\C(=O)N)/[N+](=O)[O-])\C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





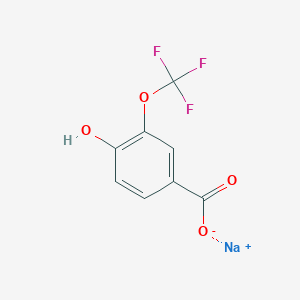
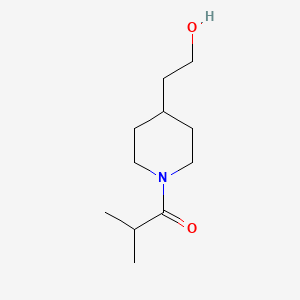
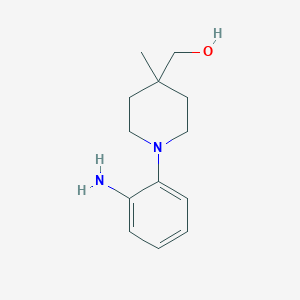
![6-Hydroxyspiro[3.3]heptan-2-one](/img/structure/B1448893.png)
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)
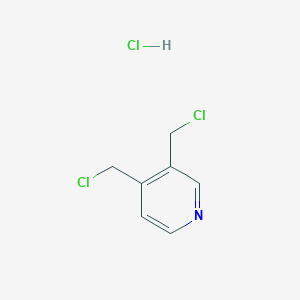


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)
